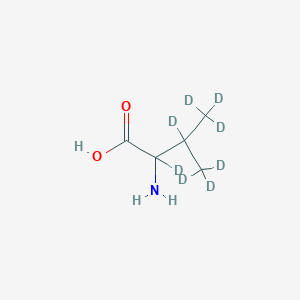

DL-Valine-d8

Beschreibung

Foundations of Stable Isotope Tracing in Biological Systems

The principle of stable isotope tracing lies in the ability to differentiate between molecules containing stable isotopes (like deuterium, ¹³C, or ¹⁵N) and their naturally occurring, lighter counterparts. numberanalytics.comcreative-proteomics.com These labeled molecules are chemically identical to their unlabeled forms, ensuring they participate in biological reactions without altering the system's natural behavior. metwarebio.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules, providing a detailed map of their metabolic fate. numberanalytics.comwikipedia.org

The history of using isotopes as tracers in biological research dates back to the early 20th century, with initial studies utilizing radioactive isotopes. journals.co.zatandfonline.comtandfonline.comnih.gov However, the development of stable, non-radioactive isotopes offered a safer and more versatile alternative, paving the way for a wide range of applications in both basic and clinical research. nih.govnih.gov This shift has been particularly impactful in human studies, where the use of radioactive tracers is often limited. lucerna-chem.ch

Significance of Deuterated Amino Acids as Research Probes

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium (²H or D), have emerged as particularly valuable research probes. nih.govresearchgate.net The substitution of hydrogen with deuterium, a heavier isotope, can lead to a kinetic isotope effect, which can be exploited to study reaction mechanisms. symeres.com This effect can also improve the pharmacokinetic properties of drugs by slowing down their metabolism, a strategy that has been successfully employed in pharmaceutical development. lucerna-chem.chnih.govacs.org

Furthermore, deuterium labeling is instrumental in a variety of analytical techniques. In NMR spectroscopy, selective deuteration can simplify complex spectra and enhance signal resolution. researchgate.netnih.gov In mass spectrometry, deuterated compounds serve as ideal internal standards for accurate quantification of their unlabeled counterparts in complex biological samples. acs.orgckisotopes.com The use of deuterium oxide (D₂O) as a tracer is also a cost-effective and non-invasive method to study the synthesis rates of various biomolecules, including amino acids. metsol.com

Overview of DL-Valine-d8 Applications in Academic Inquiry

This compound, a deuterated form of the essential branched-chain amino acid valine, has a wide array of applications in scientific research. caymanchem.comscbt.combocsci.com Its primary use is as an internal standard for the precise quantification of valine in various biological matrices using mass spectrometry-based techniques. caymanchem.comrsc.orglcms.cz This is crucial for metabolomics studies aiming to understand the role of amino acid metabolism in health and disease. ckisotopes.comisotope.comisotope.com

Research has utilized this compound in studies investigating metabolic changes associated with conditions like diabetes and vitamin D deficiency. nih.govnih.govharvard.edu By accurately measuring valine levels, scientists can identify metabolic signatures and gain insights into disease pathogenesis. nih.govresearchgate.neteurisotop.com For instance, studies have linked altered levels of branched-chain amino acids, including valine, to an increased risk of developing type 2 diabetes. harvard.edu

Moreover, this compound is employed in proteomics and biomolecular NMR to study protein structure and function. isotope.comisotope.comchromservis.eu The ability to trace the incorporation of labeled valine into proteins provides valuable information on protein synthesis and turnover rates. otsuka.co.jp

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₃D₈NO₂ scbt.com |

| Molecular Weight | 125.20 g/mol scbt.com |

| CAS Number | 203784-63-8 scbt.com |

| Synonyms | DL-Valine-2,3,4,4,4,5,5,5-d8 scbt.com |

| Purity | ≥98% atom D bocsci.com |

| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.comisotope.com |

Detailed Research Findings Utilizing this compound

| Research Area | Key Finding | Analytical Technique | Reference |

| Metabolomics | Elevated levels of branched-chain amino acids, including valine, are associated with an increased risk of developing type 2 diabetes. | Liquid Chromatography-Mass Spectrometry (LC-MS) | harvard.edu |

| Clinical Diagnostics | Used as an internal standard for the quantification of amino acids in human tears to study ocular health. | Hydrophilic Interaction Liquid Chromatography and Quadrupole Orbitrap Mass Spectrometry | rsc.org |

| Nutritional Science | Employed to study the metabolic effects of vitamin D deficiency by profiling amino acid concentrations in plasma. | Targeted Metabolomics Profiling | nih.gov |

| Biochemical Research | Utilized for the absolute and relative quantification of amino acids in mammalian urine to understand underlying biochemistry. | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | lcms.cz |

| Proteomics | A component in studies investigating biomarkers and pathways related to type 2 diabetes risk through proteomic profiling. | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

Eigenschaften

IUPAC Name |

2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514732 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-63-8 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Valine Analogs

Chemical Synthesis Pathways for DL-Valine-d8

The chemical synthesis of this compound can be achieved through various routes, primarily categorized into de novo synthetic pathways and asymmetric deuteration strategies. These methods offer flexibility in introducing deuterium atoms into the valine structure.

De Novo Synthetic Routes Employing Deuterated Precursors

De novo synthesis involves constructing the this compound molecule from simpler, commercially available deuterated starting materials. wisc.edunih.gov A common approach is the Strecker synthesis, which can be adapted to use deuterated precursors. For instance, the synthesis can start from isobutyraldehyde-d7, which is then reacted with a cyanide source (like KCN) and ammonia in a deuterated solvent to introduce the amino group and the carboxylic acid functionality. Subsequent hydrolysis yields this compound. The use of deuterated precursors like [2H8]valine has been documented in metabolic studies. liverpool.ac.ukresearchgate.net

Another pathway involves the use of deuterated isobutylaldehyde as a starting material, which undergoes cyanation to form 2-amino-3-methyl-butanenitrile. google.com This intermediate is then subjected to catalytic hydrolysis to yield the racemic mixture of (+/-)-2-amino-3-methylbutyrylamide, which can be further processed to obtain D-valine. google.com

Asymmetric Deuteration Strategies for Stereoisomeric Control

Achieving stereoisomeric control during deuteration is a significant challenge in synthetic organic chemistry. nih.gov Asymmetric deuteration aims to selectively introduce deuterium at specific stereocenters, leading to enantiomerically enriched deuterated compounds. While many methods focus on L-amino acids, the principles can be adapted for racemic or D-amino acid synthesis.

One strategy involves the use of chiral catalysts, such as transition-metal complexes, to direct the deuteration process. acs.org For example, a cobalt-catalyzed deuteration of amidoacrylates using deuterated methanol has been shown to produce α,β-dideuterio-α-amino esters with high enantiomeric ratios and near-complete deuteration. researchgate.net Although this example yields dideuterated products, similar principles can be applied to achieve specific deuteration patterns.

Another approach utilizes chiral auxiliaries to control the stereochemistry of the deuteration step. While often complex, these methods can provide access to specific deuterated enantiomers. rsc.org Recent developments include methods that avoid external chiral sources by leveraging the inherent chirality of the starting material or through enantioretentive deuteration mechanisms. acs.orgacs.org For instance, a valine derivative has been shown to yield good results in terms of both yield and deuterium level, achieving 93% enantiomeric excess (ee) when the reaction was conducted at -30 °C for 7 days. acs.orgacs.org

Biocatalytic and Chemoenzymatic Deuteration of Amino Acids

Biocatalytic and chemoenzymatic methods present an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. rsc.orgmdpi.com These approaches utilize enzymes to catalyze the incorporation of deuterium into amino acids.

Enzyme-Mediated Hydrogen-Deuterium Exchange for Site-Selective Labeling

Enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP), are highly effective at catalyzing hydrogen-deuterium (H/D) exchange at the α-carbon of amino acids. nih.govnih.gov This process typically involves the formation of a Schiff base between the amino acid and PLP, which facilitates the reversible deprotonation of the α-carbon. When the reaction is conducted in a deuterated solvent like D₂O, the abstracted proton is replaced by a deuteron. nih.govnih.gov

Several PLP-dependent enzymes have been repurposed for biocatalytic deuteration. nih.gov For example, the PLP-dependent Mannich cyclase, LolT, has demonstrated the ability to deuterate a wide range of L-amino acids with high site- and stereoselectivity. nih.govescholarship.org This method offers complete deuteration for many amino acids within minutes. escholarship.org Another example is the SxtA AONS enzyme, which can be used to install deuterium atoms at the α-carbon of amino acids and their esters. nih.gov

A dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze both Cα and Cβ H/D exchange in amino acids. wisc.edunih.gov By controlling the presence of DsaE, it is possible to achieve either exclusive Cα-deuteration or combined Cα/Cβ-deuteration. wisc.edunih.gov

Substrate Scope and Preparative-Scale Considerations in Enzymatic Methods

A significant advantage of enzymatic deuteration is the broad substrate scope demonstrated by certain enzymes. The LolT enzyme, for instance, can deuterate a diverse array of L-amino acids, including those with basic, acidic, polar, and nonpolar side chains. nih.govescholarship.org Similarly, the SxtA AONS enzyme is effective for a broad panel of α-amino ester substrates. nih.gov The DsaD/E system has also been shown to operate on various amino acid substrates beyond its native L-isoleucine. wisc.edu

For enzymatic methods to be practically useful, they must be scalable. Several biocatalytic approaches have shown promise for preparative-scale synthesis. wisc.edunih.gov For example, the SxtA AONS system has been used to generate deuterated building blocks on a preparative scale. nih.gov Similarly, the DsaD/E system has demonstrated utility for the large-scale, selective labeling of amino acids. wisc.edunih.gov However, challenges such as the complexity of reaction mixtures and the need for efficient product isolation can sometimes hinder the scalability of these methods. rsc.org

Isotopic Purity and Enantiomeric Enrichment in Deuterated Valine Synthesis

The effectiveness of deuterated compounds in various applications heavily relies on their isotopic purity and enantiomeric enrichment.

Isotopic Purity refers to the percentage of molecules that have been successfully labeled with deuterium. High isotopic purity is crucial for applications like mass spectrometry-based quantification, where it serves as an internal standard. rsc.org For this compound, suppliers often report isotopic purities of 98% or higher for the deuterated forms (d₁-d₈). bocsci.comcaymanchem.com The determination of isotopic purity is typically performed using techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Enantiomeric Enrichment is a measure of the excess of one enantiomer over the other in a chiral sample. For applications requiring specific stereoisomers, high enantiomeric enrichment is essential. mdpi.com In the context of this compound, which is a racemic mixture, the goal is often to have an equal amount of the D and L enantiomers. However, many synthetic methods, particularly asymmetric ones, aim to produce a single enantiomer with high purity. For example, enantioretentive α-deuteration of a valine derivative has been reported to achieve 93% ee. acs.orgacs.org Chiral chromatography techniques are commonly employed to determine the enantiomeric ratio of amino acids. mdpi.com

The table below summarizes the reported isotopic purity and enantiomeric excess for some deuterated valine derivatives from various synthetic approaches.

| Method/Compound | Isotopic Purity/Deuteration Level (DL) | Enantiomeric Excess (ee) | Reference |

| N-isobutyryl l-proline ester derivative (d-4a) | 98% DL | >97% | acs.org |

| Nε-Cbz-protected lysine derivative (7c) | 99% DL | 99% ee | acs.org |

| Valine derivative (7e) | Good DL | 93% ee | acs.orgacs.org |

| Commercially available this compound | 98% atom D | Not applicable (racemic) | bocsci.com |

| Commercially available L-Valine-d8 | ≥99% deuterated forms (d₁-d₈) | Not specified | caymanchem.com |

Advanced Analytical Techniques Utilizing Dl-valine-d8

Mass Spectrometry (MS) in DL-Valine-d8 Research

Mass spectrometry (MS) stands as a cornerstone technique in research involving this compound. ckisotopes.combuchem.com This powerful analytical tool, often coupled with chromatographic separation methods, enables the sensitive and specific detection and quantification of metabolites. ckisotopes.comeurisotop.com The use of stable isotope-labeled compounds like this compound is integral to a wide range of MS-based research areas, including proteomics, metabolism, metabolomics, and clinical diagnostics. ckisotopes.combuchem.com

Quantitative Mass Spectrometry with this compound as an Internal Standard

This compound is frequently employed as an internal standard in quantitative mass spectrometry. eurisotop.commedchemexpress.com Its chemical properties are nearly identical to the endogenous (light) L-valine, but it has a distinct, higher mass due to the eight deuterium atoms. sigmaaldrich.com This mass difference allows the mass spectrometer to differentiate between the internal standard and the analyte of interest. eurisotop.com

By adding a known amount of this compound to a sample, researchers can correct for variations that may occur during sample preparation, injection, and ionization. eurisotop.com This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for accurate and precise quantification of small molecules. ckisotopes.com The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to determine the exact concentration of the analyte. eurisotop.com

This compound has been utilized as an internal standard in various studies, including:

The analysis of amino acids in gluten-free grains like tef and fonio. oup.com

Metabolomic profiling to study the progression of type 1 diabetes. frontiersin.orgbiorxiv.org

Investigating the metabolic characteristics of drugs like paroxetine. sci-hub.se

Resolving photoacclimation dynamics in corals. biologists.com

| Research Area | Sample Matrix | Analytical Technique | Key Findings |

|---|---|---|---|

| Food Science | Tef and Fonio Grains | UPLC-QqQ-MS/MS | Accurate quantification of amino acid profiles in gluten-free grains. oup.com |

| Clinical Research | Human Plasma/Serum | GC-MS, LC-MS | Identification of metabolic signatures associated with type 1 diabetes progression. frontiersin.orgbiorxiv.org |

| Pharmacokinetics | Human Plasma | UPLC-HRMS | Exploration of metabolic variations in response to paroxetine treatment. sci-hub.se |

| Marine Biology | Coral Tissue | GC-MS | Profiling of primary metabolites to understand coral photoacclimation. biologists.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique that couples the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eurisotop.comeurisotop.com In this method, this compound is added as an internal standard to samples before analysis. oup.comsci-hub.se The sample is then injected into the LC system, where the compounds are separated based on their physicochemical properties. As the separated compounds elute from the LC column, they are ionized and enter the mass spectrometer.

In the mass spectrometer, specific precursor ions (for both the analyte and the internal standard) are selected and fragmented to produce characteristic product ions. The intensity of these product ions is then measured. The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the analysis. oup.com LC-MS/MS methods utilizing this compound have been developed for the quantification of amino acids and other metabolites in various biological matrices. oup.comsci-hub.seeurisotop.com

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. ckisotopes.com For the analysis of non-volatile compounds like amino acids, a derivatization step is required to make them volatile. biologists.com In GC-MS protocols involving this compound, the deuterated standard is added to the sample, and the mixture is then derivatized. biologists.com

The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. biologists.com GC-MS has been used with this compound as an internal standard for metabolomic studies in diverse organisms, such as corals and in research related to type 1 diabetes. frontiersin.orgbiologists.com

Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

Flow injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique often used in newborn screening for inborn errors of metabolism. eurisotop.com In this method, the sample, mixed with an internal standard solution containing this compound, is directly injected into the mass spectrometer without prior chromatographic separation. This allows for very rapid analysis times. FIA-MS/MS is particularly useful for the simultaneous analysis of multiple amino acids and acylcarnitines in dried blood spots. eurisotop.com

Data-Independent Targeted Quantitative Metabolomics (DITQM) Approaches

Data-independent targeted quantitative metabolomics (DITQM) is an emerging technique that aims to provide comprehensive and quantitative information on a large number of metabolites. A study has referenced the development of a DITQM method that includes ion pair information for over 1,300 metabolites, highlighting the growing importance of such comprehensive approaches. While the specific use of this compound in this particular DITQM method is not detailed, the principle of using isotopically labeled internal standards is fundamental to achieving accurate quantification in large-scale metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Valine Analysis

Biomolecular NMR Applications with Deuterium Labeling

The study of large proteins and biomolecular complexes by Nuclear Magnetic Resonance (NMR) spectroscopy is often hindered by spectral complexity and signal overlap. Deuterium labeling is a powerful strategy to simplify complex NMR spectra. cymitquimica.com The incorporation of deuterated amino acids, such as those in this compound, into proteins significantly reduces the number of proton signals, allowing researchers to focus on specific regions of interest. chemie-brunschwig.ch

One prominent application is in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. Valine, along with leucine and isoleucine, contains methyl groups that are often found in the hydrophobic cores of proteins and at protein-protein interaction interfaces. By selectively labeling these amino acids with deuterium, except for the methyl groups which remain protonated, it is possible to obtain sharp, well-resolved signals from these crucial regions even in very large biomolecules. This approach, often part of an "ILVA" (Isoleucine, Leucine, Valine, Alanine) labeling scheme, is instrumental in studying the structure, dynamics, and interactions of high-molecular-weight proteins. chemie-brunschwig.chckisotopes.com The presence of deuterium improves the resolution of spectroscopic techniques, making it a key component in modern biomolecular NMR. cymitquimica.com

Deuterium Imaging in Metabolic Studies

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging modality that maps the metabolic activity of deuterated substrates in vivo. This technique leverages the fact that the natural abundance of deuterium in biological tissues is very low, creating a high-contrast background for tracking the fate of administered deuterated tracers. otsuka.co.jp When a 2H-enriched substrate is administered, it is broken down and converted into various metabolic products, which can be spatially and spectrally resolved using 3D MR spectroscopic imaging (MRSI).

This compound can be used as such a tracer to probe branched-chain amino acid (BCAA) metabolism. After administration, the uptake and conversion of this compound into other metabolites can be monitored over time, providing spatial maps of metabolic pathways. otsuka.co.jp This allows for the investigation of metabolic fluxes and the identification of regional differences in metabolism, which is particularly valuable in studying diseases characterized by altered metabolic states, such as cancer or inborn errors of metabolism. caymanchem.com The use of deuterated tracers like this compound is widespread due to their non-radioactive and biocompatible nature, making them suitable for in vivo studies, including in humans. nih.gov

Multiplexed Stable Isotope Resolved Metabolomics (mSIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses stable isotope tracers to follow the flow of atoms through metabolic networks. researchgate.net Multiplexed SIRM (mSIRM) extends this capability by using multiple, distinct isotopic tracers simultaneously. eurisotop.comuky.edu This allows researchers to probe intersecting and parallel metabolic pathways in a single experiment, providing a more comprehensive view of cellular metabolism. uky.edumdpi.com

In an mSIRM experiment, this compound can be used alongside other tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine. eurisotop.comuky.edu The distinct mass shifts produced by deuterium, carbon-13, and nitrogen-15 allow for the simultaneous detection and quantification of metabolites derived from different precursors by high-resolution mass spectrometry (UHR-FTMS) or NMR. eurisotop.comnih.gov For instance, using this compound in conjunction with ¹³C-glucose would make it possible to distinguish between valine taken up from an external source versus valine synthesized de novo. uky.edu This multiplexed approach is crucial for untangling complex metabolic networks and understanding how they are perturbed by disease or therapeutic interventions. researchgate.netuky.edu

Sample Preparation and Derivatization Strategies for Isotopic Analysis

The accurate analysis of this compound and its metabolic products from complex biological samples like plasma, urine, or cell extracts requires meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. medchemexpress.comotsuka.co.jpuni-muenchen.delcms.cz

Protein Precipitation Techniques

Biological fluids and tissues contain high concentrations of proteins that can interfere with the analysis of small molecule metabolites like amino acids. lcms.cz Therefore, a protein precipitation step is essential at the beginning of the sample preparation workflow. A common and effective method involves the addition of a cold organic solvent, such as methanol, to the sample. lcms.czlcms.cz

Typically, a volume of cold methanol (e.g., 150 µL) is added to a small aliquot of the biological sample (e.g., 50 µL). lcms.czlcms.cz The mixture is vortexed and then centrifuged at high speed. nih.gov This process denatures and precipitates the proteins, which are pelleted at the bottom of the tube. The supernatant, containing the deproteinized mixture of amino acids and other small molecules, can then be carefully collected for further processing and analysis. nih.gov This step is critical for preventing column clogging in chromatography and reducing matrix effects in mass spectrometry. rsc.org

Chemical Derivatization for Enhanced Detection

Free amino acids, including valine, are polar, zwitterionic, and non-volatile molecules, which makes them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comdntb.gov.ua Chemical derivatization is an indispensable step to convert them into volatile and thermally stable derivatives that are amenable to GC-MS analysis. mdpi.comdntb.gov.ua This process also improves ionization efficiency for better detection. dntb.gov.ua

Several derivatization strategies are employed for amino acid analysis:

Two-Step Esterification and Acylation: A widely used method involves a two-step reaction. First, the carboxylic acid group of the amino acid is esterified, for example, by heating with 2 M hydrochloric acid in an alcohol like methanol or butanol. nih.govmdpi.comdntb.gov.ua This is followed by acylation of the amino group using a reagent like pentafluoropropionic anhydride (PFPA) in a solvent such as ethyl acetate. mdpi.comdntb.gov.ua The resulting N-pentafluoropropionyl-amino acid alkyl esters are volatile, thermally stable, and readily extractable into GC-compatible organic solvents like toluene. mdpi.comdntb.gov.ua

Chloroformate Derivatization: Another rapid and effective method uses alkyl chloroformates, such as propyl chloroformate (PCF) or ethyl chloroformate (ECF). nih.govnih.gov This one-step reaction derivatizes both the amino and carboxylic acid groups in an aqueous medium. nih.gov The resulting derivatives can be efficiently extracted into a non-polar solvent like hexane for GC-MS analysis. nih.gov This method has been adapted for UHR-FTMS, enabling rapid quantitative analysis of stable isotope-enriched amino acids via direct infusion. nih.gov

Silylation: Derivatization with silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another common approach. nih.gov This reagent converts active hydrogens on amino and carboxyl groups to trimethylsilyl (TMS) ethers and esters. Using a deuterated version of the derivatizing agent (e.g., d9-MSTFA) to create internal standards allows for precise quantification by correcting for variations in derivatization efficiency and instrument response. nih.govresearchgate.net

These derivatization strategies are crucial for achieving the sensitivity and accuracy required for isotopic analysis in metabolomics research. nih.govnih.gov

Interactive Data Table: Comparison of Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent Class | Common Reagents | Target Functional Groups | Key Advantages | Typical Analysis Platform |

| Alkyl Chloroformates | Ethyl Chloroformate (ECF), Propyl Chloroformate (PCF) nih.gov | Amino, Carboxyl researchgate.net | Rapid, one-step reaction in aqueous media. nih.gov | GC-MS, LC-MS nih.govnih.gov |

| Anhydrides (with Alcohols) | Pentafluoropropionic Anhydride (PFPA), Trifluoroacetic Anhydride (TFAA) mdpi.comdntb.gov.ua | Amino (after esterification of carboxyl) mdpi.com | Creates stable, highly volatile derivatives with excellent chromatographic properties. mdpi.com | GC-MS mdpi.comdntb.gov.ua |

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov | Amino, Carboxyl, Hydroxyl nih.gov | Versatile for multiple metabolite classes; deuterated versions available for internal standards. nih.gov | GC-MS nih.govresearchgate.net |

| Butanolic HCl | n-Butanolic HCl uni-muenchen.denih.gov | Carboxyl (forms butyl esters) uni-muenchen.de | Used in newborn screening; compatible with flow-injection MS/MS for high-throughput analysis. uni-muenchen.denih.gov | LC-MS/MS, FI-MS/MS uni-muenchen.denih.gov |

Mechanistic and Pathway Elucidation Through Dl-valine-d8 Tracing

Dissection of Valine Metabolic Pathways and Fluxes

DL-Valine-d8 is instrumental in dissecting the complex network of metabolic pathways involving the essential branched-chain amino acid (BCAA), valine. isotope.comnih.gov By introducing this labeled compound, researchers can trace its journey through various anabolic and catabolic routes.

Investigating Anabolism and Catabolism of Valine

Valine, an essential amino acid, must be obtained through diet as humans cannot synthesize it. wikipedia.org It plays a crucial role in protein synthesis and is considered glucogenic, as its breakdown ultimately yields succinyl-CoA, which can enter the citric acid cycle. caymanchem.com The catabolism of valine begins with transamination to its corresponding α-keto acid, α-ketoisovalerate. wikipedia.org This is followed by oxidative decarboxylation, a key regulatory step in BCAA metabolism. nih.govwikipedia.org

Recent studies have highlighted the significance of valine catabolism in disease, particularly in cancer. For instance, in prostate cancer, the degradation of BCAAs, especially valine, is linked to the replenishment of the mitochondrial succinate pool and the maintenance of lipid metabolism. nih.gov Inhibition of key enzymes in valine catabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), has been shown to selectively reduce the proliferation of malignant prostate cells and impair cellular respiration. nih.gov

The use of this compound allows for the precise measurement of the rates of these catabolic processes. By tracking the appearance of deuterated metabolites downstream of valine, researchers can quantify the flux through these pathways under various physiological and pathological conditions. This approach has been pivotal in understanding how metabolic reprogramming in cancer cells relies on BCAA catabolism. nih.gov

Flux Partitioning Around Branched-Chain Amino Acid Intermediates

The metabolism of the three BCAAs—valine, leucine, and isoleucine—is interconnected, sharing common enzymatic steps. nih.gov However, they have distinct metabolic fates: valine is solely glucogenic, leucine is ketogenic, and isoleucine is both. nih.gov this compound tracing enables the study of how metabolic flux is partitioned between these pathways.

A key area of investigation is the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs). nih.gov The subsequent irreversible oxidation of BCKAs is a committed step in BCAA catabolism. nih.gov Understanding the regulation of flux at this branch point is crucial. For example, the formation of "metabolons," or multi-enzyme complexes, may coordinate the reversible transamination with the downstream irreversible oxidation, thereby controlling the partitioning of BCAAs into different catabolic routes. nih.gov

By using this compound, researchers can follow the labeled valine as it is converted to labeled α-ketoisovalerate and subsequently trace the label into downstream products. This allows for the quantification of flux through the different branches of BCAA metabolism, providing insights into how nutrient availability and signaling pathways influence these metabolic decisions.

Quantification of Protein Turnover Rates

This compound is a valuable tool for measuring the dynamic processes of protein synthesis and breakdown, collectively known as protein turnover. isotope.comeurisotop.com These measurements are critical for understanding how the body adapts to various stimuli, including diet and disease. ckisotopes.com

Evaluation of Protein Breakdown Processes

In addition to synthesis, this compound can be used to assess protein breakdown. By observing the dilution of the labeled amino acid in the free amino acid pool, researchers can infer the rate at which unlabeled amino acids are being released from protein degradation. eurisotop.com The balance between protein synthesis and breakdown determines the net protein balance of a tissue or the whole body.

Isotope Tracer Models for Whole-Body Protein Turnover

Isotope tracer models utilizing compounds like this compound allow for the estimation of whole-body protein turnover. eurisotop.combuchem.com These models typically involve a primed-constant infusion of the tracer and the measurement of its enrichment in plasma and its excretion in products like urea. By analyzing the kinetics of the tracer, researchers can calculate rates of whole-body protein synthesis, breakdown, and amino acid oxidation. eurisotop.com

These models have been applied to understand the metabolic effects of varying dietary protein intake. For example, studies have shown that a higher dietary protein intake leads to a more negative whole-body protein balance in the fasted state compared to a lower protein intake. researchgate.net

Table 2: Whole-Body Protein Turnover in Response to Dietary Protein

| Parameter | Low Protein Diet | High Protein Diet |

| Whole-Body Protein Synthesis (μmol/kg/h) | 65.8 ± 3.2 | 70.1 ± 2.9 |

| Whole-Body Protein Breakdown (μmol/kg/h) | 68.5 ± 2.8 | 74.2 ± 3.1 |

| Net Protein Balance (μmol/kg/h) | -2.7 ± 0.6 | -4.1 ± 0.5 |

This table presents hypothetical data for illustrative purposes, reflecting findings on the impact of dietary protein on whole-body protein turnover. researchgate.net

Insights into Broader Metabolic Networks

The use of stable isotope tracers, such as this compound, provides a powerful method for mapping the intricate connections within cellular metabolism. By introducing a labeled compound and tracking the appearance of its isotopic signature in other molecules, researchers can delineate metabolic pathways and quantify fluxes. This compound, a deuterated version of the essential branched-chain amino acid valine, serves as a crucial tool for understanding how valine metabolism integrates with the central energy-producing and biosynthetic networks of the cell. isotope.commedchemexpress.com

Valine is classified as a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. caymanchem.com The metabolic tracing of this compound allows for a precise depiction of this conversion process and its contribution to central carbon metabolism. The catabolic pathway for valine ultimately leads to the production of succinyl-CoA, a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle). caymanchem.com The Krebs cycle is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids—to produce ATP, the main energy currency of the cell. metabolon.com

When this compound is introduced into a biological system, its deuterated carbon backbone is processed through a series of enzymatic reactions. Mass spectrometry-based metabolomics can then detect the incorporation of these deuterium atoms into the intermediates of the Krebs cycle. For instance, the d8-label from valine can be traced to succinyl-CoA and subsequent metabolites such as succinate, fumarate, malate, and oxaloacetate. This provides direct evidence of the flux of valine-derived carbons into the central energy production machinery.

Research findings from such tracing studies can be summarized to show the extent of label incorporation into key metabolites.

Table 1: Example of Deuterium Label Incorporation into Krebs Cycle Intermediates from this compound

This interactive table illustrates hypothetical research findings on the metabolic fate of this compound. The data shows the percentage of the metabolic pool for key Krebs cycle intermediates that has become labeled with deuterium at a specific time point after the introduction of the tracer.

| Metabolite | Percentage of Labeled Pool (%) | Metabolic Role |

| Succinyl-CoA | 85 | Direct product of valine catabolism, entry point into Krebs cycle |

| Succinate | 70 | Krebs cycle intermediate |

| Fumarate | 68 | Krebs cycle intermediate |

| Malate | 65 | Krebs cycle intermediate |

| Oxaloacetate | 50 | Krebs cycle intermediate, precursor for gluconeogenesis |

| Citrate | 30 | Krebs cycle intermediate, formed from acetyl-CoA and oxaloacetate |

Note: The data presented is illustrative and demonstrates the expected pattern of label distribution from valine catabolism.

The degree of labeling in these compounds allows researchers to quantify the contribution of valine to the total energy production and to understand how this contribution changes under different physiological or pathological conditions.

This process yields glutamate and the corresponding α-keto acid of valine, α-ketoisovalerate. By using this compound, researchers can follow both the nitrogen and the carbon components of the molecule. The nitrogen atom enters the cellular pool of glutamate, a central hub in nitrogen metabolism, which can then be used for the synthesis of other amino acids or be directed towards the urea cycle for excretion.

Simultaneously, the deuterated α-ketoisovalerate-d7 (one deuterium is on the α-carbon which is removed with the amino group) continues down the catabolic pathway to eventually form succinyl-CoA. caymanchem.com This bifurcation allows stable isotope tracing to reveal the interconnectedness between amino acid degradation, nitrogen transport, and central carbon metabolism. genome.jpuni-hannover.de

Table 2: Tracing Nitrogen and Carbon from this compound Metabolism

This interactive table shows the products of the initial transamination of this compound and the subsequent fate of its components, highlighting the link between carbon and nitrogen metabolism.

| Input Compound | Key Enzyme | Labeled Carbon Product | Labeled Nitrogen Product | Metabolic Significance |

| This compound | Branched-Chain Amino Acid Aminotransferase (BCAT) | α-Ketoisovalerate-d7 | L-Glutamate | Links BCAA degradation to the general amino acid pool via glutamate. |

| α-Ketoisovalerate-d7 | Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Isobutyryl-CoA-d7 | N/A | Commits the carbon skeleton to the catabolic pathway leading to the Krebs cycle. |

These tracing studies are vital for understanding how cells balance their carbon and nitrogen budgets and how disruptions in branched-chain amino acid metabolism, as seen in diseases like Maple Syrup Urine Disease, impact broader metabolic networks. caymanchem.comnih.gov

Role in Central Carbon Metabolism and Energy Production

Kinetic Isotope Effects in Enzymatic Reaction Mechanisms

This compound is not only a tracer for metabolic pathways but also a sophisticated tool for probing the mechanisms of enzyme-catalyzed reactions. medchemexpress.com The substitution of hydrogen atoms with their heavier isotope, deuterium, can alter the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the greater mass of deuterium results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. doi.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the mechanism. unl.edu

By comparing the reaction kinetics of an enzyme using unlabeled valine versus this compound, researchers can measure the KIE. A significant primary KIE (typically >1.5) provides strong evidence that the C-H bond at the labeled position is broken during the slowest, or rate-limiting, step of the reaction. d-nb.inforesearchgate.net

For example, the dehydrogenation of a substrate by a flavoenzyme often involves the cleavage of a C-H bond. doi.org Studies on D-amino acid oxidase with deuterated substrates have demonstrated large primary isotope effects, supporting a mechanism involving direct hydride transfer from the substrate to the enzyme's flavin cofactor. d-nb.inforesearchgate.net A similar approach using this compound could be employed to investigate the mechanism of enzymes in the valine catabolic pathway, such as the branched-chain α-keto acid dehydrogenase complex.

Table 3: Hypothetical Kinetic Isotope Effects for a Valine-Metabolizing Enzyme

This interactive table presents a hypothetical comparison of kinetic parameters for an enzyme reaction with either unlabeled DL-Valine or this compound as the substrate. A KIE value greater than 1 for Vmax indicates that C-H(D) bond cleavage is at least partially rate-limiting.

| Substrate | Vmax (µmol/min/mg) | Km (mM) | Vmax/Km (µmol/min/mg/mM) | KIE on Vmax (Vmax_H / Vmax_D) |

| DL-Valine | 10.0 | 0.5 | 20.0 | 4.0 |

| This compound | 2.5 | 0.5 | 5.0 |

Note: This data is illustrative. The observed KIE of 4.0 suggests that the cleavage of a C-H bond on the valine molecule is a key, rate-limiting part of the enzymatic mechanism.

The absence of a significant KIE, on the other hand, would suggest that C-H bond breaking is not rate-limiting and occurs in a fast step either before or after the slowest step in the sequence, such as substrate binding or product release. doi.org Therefore, KIE studies using this compound are invaluable for elucidating detailed enzymatic mechanisms, distinguishing between different potential chemical pathways, and understanding the nature of transition states. unl.edu

Dl-valine-d8 in Specialized Biomedical Research Areas

Metabolomics Research with Deuterated Valine

The field of metabolomics, which focuses on the comprehensive study of small molecules (metabolites) within a biological system, has greatly benefited from the use of stable isotopes like DL-Valine-d8. chromservis.eubiorxiv.org This labeled amino acid serves as a crucial internal standard and tracer in studies aiming to understand the intricate network of metabolic pathways. chromservis.euotsuka.co.jp

Application in Targeted Metabolite Quantification

In targeted metabolomics, the primary goal is the accurate measurement of a predefined set of metabolites. nih.govnmrprocflow.orgupf.edu this compound is frequently employed as an internal standard in these analyses. biorxiv.orgsci-hub.se By adding a known quantity of this compound to a biological sample, researchers can correct for variations that may occur during sample preparation and analysis by mass spectrometry. chromservis.eu This ensures that the quantification of endogenous, or naturally occurring, valine and other related metabolites is highly accurate and reproducible. chromservis.eu

For instance, in a study investigating metabolic changes in peripheral blood mononuclear cells related to the progression of type 1 diabetes, this compound was used as an internal standard to ensure the precise measurement of polar metabolites. biorxiv.org Similarly, in a pharmacometabolomic study of the antidepressant paroxetine, this compound was part of a suite of stable isotope-labeled internal standards used to explore metabolic variations in healthy volunteers. sci-hub.se

Advanced Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that involves introducing a stable isotope-labeled nutrient, such as a deuterated amino acid, into a biological system to trace its metabolic fate. eurisotop.comescholarship.org This approach allows researchers to move beyond static measurements of metabolite concentrations and instead map the dynamic flow, or flux, of molecules through various biochemical pathways. chromservis.eu Understanding these metabolic fluxes is critical for deciphering how metabolic pathways are regulated and how they are altered in disease states. chromservis.eueurisotop.com The use of isotopic tracers like this compound provides a richer understanding of metabolism than can be achieved by simply measuring metabolite levels. chromservis.eu

Proteomics Applications

Proteomics, the large-scale study of proteins, heavily relies on mass spectrometry, and stable isotope labeling has become a cornerstone for accurate protein quantification. ckisotopes.comspectra2000.it this compound, by virtue of being a labeled amino acid, can be metabolically incorporated into proteins, making it a valuable tool in this field. isotope.comckgas.com

Peptide Identification and Quantification in Complex Systems

Once incorporated into proteins, this compound-containing proteins can be isolated and digested into smaller fragments called peptides. spectra2000.it When analyzed by mass spectrometry, these labeled peptides are easily distinguished from their unlabeled counterparts due to the mass difference imparted by the deuterium atoms. ckisotopes.comspectra2000.it This mass shift allows for the precise identification and relative quantification of proteins within complex biological mixtures. ckisotopes.comckgas.com This approach helps researchers understand changes in protein expression levels under different conditions, such as disease versus healthy states or in response to a drug treatment. ckisotopes.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Reagents

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for quantitative proteomics. ckgas.comisotope.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing "light" (unlabeled) amino acids, while another is grown in a medium with "heavy" (stable isotope-labeled) amino acids, such as a deuterated version of valine. ckgas.comisotope.com The proteins from both cell populations are then combined, processed, and analyzed by mass spectrometry. isotope.com

The key advantage of SILAC is that it allows for the direct comparison of protein abundance between the two cell populations with high accuracy, as the samples are mixed at an early stage, minimizing experimental variability. ckgas.comisotope.com this compound can be used as a "heavy" amino acid in SILAC experiments, enabling the relative quantification of thousands of proteins simultaneously. ckisotopes.comckgas.com

| Research Area | Application of this compound | Key Benefit |

| Metabolomics | Internal Standard for Targeted Quantification | Ensures accurate and reproducible measurement of metabolites. chromservis.eu |

| Tracer in Stable Isotope Resolved Metabolomics (SIRM) | Enables the study of dynamic metabolic fluxes and pathway regulation. chromservis.eu | |

| Proteomics | Peptide Identification and Quantification | Allows for precise relative quantification of proteins in complex mixtures. ckisotopes.comckgas.com |

| Reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Provides a robust method for comparing protein expression levels between different cell populations. ckgas.comisotope.com |

Pharmaceutical Sciences and Drug Discovery

In the realm of pharmaceutical sciences and drug discovery, understanding how a drug affects cellular metabolism and protein expression is crucial. ckisotopes.commedchemexpress.com this compound and other stable isotope-labeled compounds are valuable tools in this context. otsuka.co.jpckgas.com They are used in pharmacometabolomic studies to identify biomarkers that can predict a patient's response to a particular drug. sci-hub.se

Furthermore, deuteration of drug molecules themselves is an area of growing interest. medchemexpress.com Substituting hydrogen with deuterium can sometimes alter the pharmacokinetic and metabolic profiles of a drug, potentially leading to improved therapeutic properties. medchemexpress.com While this compound is primarily used as a tracer and internal standard, its application in biomedical research contributes to the broader understanding of how deuterated compounds behave in biological systems, which is relevant to the development of deuterated drugs. ckisotopes.commedchemexpress.com

Influence on Drug Pharmacokinetics and Metabolic Profiles

The process of deuteration, or substituting hydrogen with deuterium, has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com In research, however, this compound is primarily used as an internal standard to ensure the accuracy of measurements when studying the pharmacokinetics of other compounds. By adding a known quantity of this compound to a biological sample, researchers can correct for variations during sample preparation and analysis, leading to more reliable data. google.comgoogle.com

A key application is in pharmacometabonomics, which seeks to predict drug effects and responses by analyzing individual metabolic profiles before treatment. sci-hub.se In a study investigating the pharmacokinetic variations of the antidepressant paroxetine in healthy volunteers, this compound was used as one of the stable isotope-labeled internal standards. sci-hub.se Its inclusion in the analytical workflow allowed for the precise quantification of metabolites, helping to build a mathematical model that could link pre-dose metabolic profiles with the drug's pharmacokinetic outcomes. sci-hub.se This approach is vital for advancing personalized medicine, where treatments can be tailored based on an individual's unique metabolic signature. google.comgoogle.com

Table 1: Use of this compound as an Internal Standard in a Paroxetine Pharmacokinetic Study

| Parameter | Description | Role of this compound | Reference |

|---|---|---|---|

| Study Objective | To explore metabolic characteristics and pharmacokinetic variation of paroxetine in healthy volunteers. | Served as a stable isotope-labeled internal standard for the metabolomics analysis. | sci-hub.se |

| Methodology | Pharmacometabonomics approach using pre-intervention analysis of individual metabolic processes. | Included in an internal standard mixture to ensure accurate quantification of endogenous metabolites. | sci-hub.se |

| Sample Type | Plasma samples collected from volunteers before and after drug administration. | Added to plasma extracts to normalize results from the LC-MS analysis. | sci-hub.se |

| Outcome | Identification of metabolic profiles that correlate with individual differences in drug pharmacokinetics. | Enabled the creation of a robust mathematical model by ensuring data accuracy. | sci-hub.se |

Probing Enzyme Mechanisms and Drug Target Interactions

Understanding the intricate mechanisms of enzymes and their interactions with drugs is fundamental to pharmaceutical development. Stable isotopes like this compound are instrumental in these investigations, primarily through their use in metabolic flux analysis. otsuka.co.jp While not directly altering enzyme function, this compound as an internal standard allows for the precise measurement of changes in metabolite concentrations that result from enzyme activity or inhibition.

The catabolism of valine itself is a key metabolic pathway. A deficiency in the enzyme branched-chain dehydrogenase, which is responsible for breaking down valine, isoleucine, and leucine, leads to a serious metabolic disorder. caymanchem.com By using this compound in metabolomics studies, researchers can accurately track the flux through this and other related pathways, providing insights into enzyme function under various physiological and pathological conditions.

Furthermore, the study of inter-amino-acid interactions provides a basis for understanding how enzymes recognize their substrates and how drugs can be designed to target these interactions. nih.gov Research into the binding energies between different amino acids reveals the forces that govern protein structure and function. nih.gov Quantitative metabolomics studies, which rely on standards like this compound for accuracy, can measure the downstream effects of disrupting these interactions, thereby helping to elucidate drug mechanisms of action.

Clinical and Translational Investigations

This compound plays a significant role in bridging the gap between laboratory research and clinical practice. Its application as an internal standard in mass spectrometry-based assays is crucial for the development of diagnostic and prognostic tools.

Biomarker Identification and Validation

The discovery and validation of biomarkers are essential for early disease diagnosis, prognosis, and monitoring treatment responses. Targeted, mass spectrometry-based proteomics and metabolomics are primary methods for this research, and their reliability heavily depends on the use of stable isotope-labeled standards (SIS). otsuka.co.jp this compound is an ideal SIS for the absolute quantification of peptides and metabolites in complex biological matrices like plasma. otsuka.co.jpnih.gov

In a study aimed at identifying biomarkers for Type 2 Diabetes risk, this compound was used as an internal standard during the analysis of plasma samples. nih.govbevital.no Aliquots of plasma were deproteinized using a solution containing this compound, which allowed for the accurate quantification of various metabolites and proteins. nih.gov This process helped researchers identify specific proteins that, when added to established clinical risk factors, modestly improved the prediction of future diabetes development. nih.gov

Table 2: Application of this compound in Biomarker Discovery for Type 2 Diabetes

| Research Area | Method | Function of this compound | Key Finding | Reference |

|---|---|---|---|---|

| Diabetes Risk Prediction | Proteomic and metabolomic profiling of plasma samples via LC-MS. | Used as an internal standard in the extraction and deproteinization solution. | A panel of 19 proteins was identified that improved the C-statistic for predicting incident diabetes. | nih.gov |

| Biomarker Validation | Targeted mass spectrometry for absolute quantification. | Enables accurate and reproducible measurement of potential biomarker candidates across different samples and batches. | Elevated levels of certain amino acids are associated with future diabetes, though 2-AAA was poorly correlated. | otsuka.co.jpbevital.no |

Screening for Inborn Errors of Metabolism

Newborn screening for inborn errors of metabolism (IEM) is a major public health achievement, and tandem mass spectrometry (MS/MS) is the core technology. uliege.behku.hk This powerful diagnostic tool allows for the simultaneous analysis of multiple metabolites from a single dried blood spot. scispace.com The accuracy of these screening panels is critically dependent on the use of internal standards.

This compound is a component of the stable isotope-labeled standard mixtures used in expanded newborn screening programs worldwide. uliege.bescispace.comchemie-brunschwig.ch It is used for the detection of disorders related to branched-chain amino acids, most notably Maple Syrup Urine Disease (MSUD). uliege.be In MSUD, the body cannot properly process certain amino acids, leading to a harmful buildup of substances in the blood and urine. Screening tests measure the levels of valine and other amino acids; the inclusion of valine-d8 ensures that the measurement is precise, allowing for the correct diagnosis from the analysis of a dried blood spot. uliege.bescispace.com

A Moroccan study on targeted IEM screening reported that the use of an internal standard mix including [D8]valine was essential for diagnosing cases of MSUD, which were identified by high concentrations of branched-chain amino acids. uliege.be

Studies in Specific Disease Contexts

The study of cancer metabolism has revealed that cancer cells reprogram their metabolic pathways to support their rapid growth and proliferation. otsuka.co.jpeurisotop.com Understanding these metabolic alterations can unveil vulnerabilities that may be targeted by new therapies. Stable isotope tracers are invaluable for mapping these intricate metabolic networks. eurisotop.com

L-Valine-d8 is used in metabolomics studies to trace the fate of valine and other branched-chain amino acids in cancer cells. eurisotop.com Research has shown that the metabolism of these amino acids is dictated by the tissue of origin in cancers driven by the Kras oncogene. eurisotop.com Such findings, which rely on accurate quantification enabled by isotope-labeled standards, are crucial for developing noninvasive methods for cancer diagnosis and for monitoring treatment responses in future clinical trials. eurisotop.com A study profiling the metabolism of 225 cancer cell lines utilized L-Valine-d8 to help create a landscape of the metabolic diversity of cancer, furthering the understanding of metabolic alterations that could represent druggable targets.

Neurological Disorders and Brain Metabolism

In the central nervous system (CNS), BCAAs are not only essential for protein synthesis but also play a critical role in neurotransmitter synthesis and energy production. nih.gov Valine, along with leucine and isoleucine, is a key nitrogen donor for the brain's synthesis of glutamate, the primary excitatory neurotransmitter. frontiersin.org The carbon backbone for glutamate comes from α-ketoglutarate, a TCA cycle intermediate. frontiersin.org Given this central role, disturbances in BCAA metabolism are strongly implicated in the pathophysiology of various neurological and psychiatric disorders. biorxiv.orgnih.gov this compound is used in this context to trace the metabolic pathways of valine within the brain, helping to uncover defects associated with disease.

The brain's metabolic activity is compartmentalized, with a significant metabolic interplay existing between astrocytes and neurons. Research using isotopically labeled amino acids has revealed that astrocytes are highly active in BCAA metabolism. frontiersin.org Astrocytes take up BCAAs from the bloodstream and can oxidatively metabolize their carbon skeletons. frontiersin.org This process is particularly important for producing and replenishing the pool of glutamate and glutamine. frontiersin.org The glutamine produced in astrocytes is then shuttled to neurons (the glutamate-glutamine cycle), where it is converted back to glutamate for use as a neurotransmitter. biorxiv.org

| Cell Type | Primary Role in BCAA Metabolism | Key Metabolic Output |

|---|---|---|

| Astrocytes | Active uptake and oxidative metabolism of BCAAs (including valine). frontiersin.org | Synthesis of glutamate and glutamine for neuronal support (glutamate-glutamine cycle). frontiersin.orgbiorxiv.org |

| Neurons | Utilize astrocyte-derived glutamine to synthesize glutamate (neurotransmitter). biorxiv.org | Glutamate for excitatory neurotransmission. frontiersin.org |

Maple Syrup Urine Disease (MSUD) is a prime example of a neurological disorder caused by defective BCAA metabolism. nih.gov This rare autosomal recessive disorder results from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes a key step in the catabolism of valine, leucine, and isoleucine. nih.govcaymanchem.com The enzymatic block leads to the accumulation of BCAAs and their corresponding toxic α-ketoacids in the blood and tissues, causing progressive and severe neurological damage, ketoacidosis, and a characteristic sweet odor in the urine. nih.govcaymanchem.comfoodb.ca

This compound is used in research models of MSUD to study the consequences of impaired BCAA catabolism. biorxiv.org For instance, in mouse models where the BCKDH complex is knocked out specifically in the brain, tracers like L-Valine-d8 are used to confirm the metabolic block and quantify the resulting accumulation of BCAAs in the cortex. biorxiv.org These studies have shown that even when peripheral BCAA metabolism is partially functional, a lack of BCAA breakdown within the brain itself is sufficient to cause significant neurological symptoms, including abnormalities in other amino acids like glutamine. biorxiv.org This highlights the importance of brain-intrinsic BCAA metabolism and demonstrates the utility of labeled compounds like this compound in dissecting the cell-type-specific mechanisms of neurological diseases. biorxiv.org

| Compound | Fold Increase in Brain KO MSUD Mice (Cortex) vs. Wild-Type |

|---|---|

| Leucine | ~5.4-fold |

| Valine | ~3.8-fold |

| Isoleucine | ~3.6-fold |

Data derived from a targeted amino acid analysis in a mouse model of MSUD. biorxiv.org

Astrocytic-Neuronal Metabolic Coupling

Renal Conditions (e.g., End-Stage Kidney Disease)

Patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD) often exhibit significant alterations in their amino acid profiles due to impaired kidney function, metabolic acidosis, inflammation, and the dialysis process itself. researchgate.netfrontiersin.org These changes can contribute to malnutrition and other complications. Metabolomic studies aimed at identifying biomarkers for CKD progression and understanding its pathophysiology frequently analyze amino acid concentrations.

In these studies, stable isotope-labeled internal standards are essential for accurate quantification using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as such an internal standard to ensure the precise measurement of valine levels in biological samples like blood or plasma. mit.edu Research has shown that patients with CKD can have decreased levels of essential amino acids, including BCAAs like valine. researchgate.net Other studies have found that certain amino acid metabolites are positively associated with the incidence of CKD over time. nih.gov For example, one study identified that isoleucine, but not valine or leucine, was significantly increased in the serum of severely obese patients who also had CKD compared to those without. researchgate.net By enabling accurate measurements, this compound helps researchers map the metabolic dysregulation in renal disease, which can inform dietary interventions and treatment strategies. researchgate.netfrontiersin.org

Environmental and Ecological Tracer Studies

Beyond biomedical applications, stable isotope-labeled compounds like this compound serve as valuable tools in environmental and ecological research. They are used as internal standards and tracers to study biological processes in various organisms and ecosystems. oup.com

For example, in food science and agriculture, this compound has been used as an internal standard for the accurate quantification of amino acid profiles in grains like tef and fonio using UPLC-MS/MS. oup.com This type of analysis is crucial for determining the nutritional value of crops and understanding how their composition is affected by environmental conditions or processing methods. oup.com

In the field of biotechnology and green chemistry, labeled amino acids are used to trace the breakdown and recycling of complex biological materials. In one proof-of-concept study for a "Nature-inspired Circular-economy Recycling" (NaCRe) system, researchers demonstrated the ability to depolymerize proteins and peptides back into their constituent amino acids for reuse. biorxiv.org The study involved recycling peptides containing non-natural amino acids, including a stereoisomer of valine (3-Fluoro-DL-valine), showcasing the potential to trace and recover specific components from complex mixtures. biorxiv.org These applications demonstrate the versatility of this compound as a tracer for monitoring molecular pathways in contexts ranging from plant biology to bioremediation. oup.combiorxiv.org

Methodological Considerations and Future Directions in Dl-valine-d8 Research

Optimization of Analytical Performance and Assay Validation

The use of DL-Valine-d8 as an internal standard is crucial for the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry-based applications. caymanchem.comnih.govnih.govrsc.orgmdpi.com The optimization of analytical performance and rigorous assay validation are paramount to ensure data integrity in metabolomics and other quantitative studies.

A key aspect of assay validation is the assessment of matrix effects. In the analysis of amino acids in human tears, for instance, the mass response of spiked analytes was observed to decrease in the tear matrix compared to a simple aqueous solution. rsc.org The use of stable isotope-labeled internal standards like L-Valine-d8 helps to compensate for such matrix effects, although the ideal scenario involves using a corresponding labeled standard for each analyte. rsc.org In a study on human tears, L-valine-d8 was used as an internal standard for the quantification of phenylalanine, leucine, isoleucine, methionine, valine, proline, and tyrosine. rsc.org

The development of robust and validated analytical methods is essential for clinical applications. For example, a UPLC-MS/MS assay was developed and validated for quantifying amino acids and biogenic amines in rat urine, covering a physiological range of 0.2–200.0 µM. lcms.cz Similarly, a validated method for analyzing amino acids and acylcarnitines in plasma for studies on diabetic nephropathy demonstrated good precision, accuracy, and linearity. nih.gov These methods often involve a derivatization step to improve chromatographic separation and detection sensitivity. nih.gov

The performance of these analytical methods is typically evaluated based on several key parameters. These include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. rsc.orgnih.gov For instance, in the analysis of human tears, recoveries for all analytes ranged from 89% to 107%, with intra-day and inter-day precision (expressed as relative standard deviations) below 10%. rsc.org The LODs in this study ranged from 0.02 µmol L⁻¹ to 0.11 µmol L⁻¹. rsc.org

The table below summarizes the use of this compound and its enantiomer, L-Valine-d8, as internal standards in various validated analytical methods.

| Analyte(s) | Matrix | Analytical Platform | Internal Standard(s) Used | Key Validation Parameters |

| Amino Acids and Biogenic Amines | Rat Urine | UPLC-MS/MS | L-Valine-d8 and others | Linearity (0.2–200.0 µM), Reproducibility |

| Amino Acids and Acylcarnitines | Human Plasma | Flow-Injection MS/MS | Valine-d8 and others | Precision (<8.7% CV), Accuracy, Linearity, LOD, LOQ |

| 15 Amino Acids | Human Tears | HILIC-Q-Orbitrap-MS | L-Valine-d8, L-Cysteine-d3 | Linearity, LOD (0.02-0.11 µmol L⁻¹), Precision (<10% RSD), Accuracy (Recoveries 89-107%) |

| Amino Acids and Biogenic Amines | Human Serum | UPLC-TQ-MS | Valine-d8, Phenylalanine-d8 | Not specified in detail |

| Short-chain fatty acids and Branched-chain amino acids | Biological Samples | GC-MS | Valine-d8 and others | Linearity, LOD |

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The complexity of biological systems necessitates a holistic approach that integrates data from various "-omics" platforms. This compound, as a tool in metabolomics, contributes a crucial layer of information that, when combined with genomics, transcriptomics, and proteomics, can provide a more comprehensive understanding of metabolic regulation and its role in health and disease. plos.orgescholarship.org

Multi-omics approaches are increasingly being used to unravel the molecular networks underlying metabolic diseases such as type 2 diabetes and hyperlipidemia. nih.govmdpi.comescholarship.org For example, studies have shown that elevated levels of branched-chain amino acids, including valine, are associated with an increased risk of developing diabetes. nih.gov By integrating metabolomic data (where this compound serves as a standard) with transcriptomic and proteomic data, researchers can move beyond simple associations and begin to understand the underlying mechanisms. plos.org This can involve identifying whether changes in metabolite levels are due to transcriptional regulation of enzymes, post-translational modifications, or purely metabolic control. plos.org

A computational pipeline called INTEGRATE has been developed to model and integrate transcriptomics and metabolomics data, using a stoichiometric metabolic model as a scaffold. plos.org This allows for the prediction of whether differential gene expression directly leads to changes in metabolic fluxes or if these changes are governed by substrate availability. plos.org Such models are invaluable for developing personalized therapies for complex diseases. plos.org

In the context of type 1 diabetes, multi-omics analyses of peripheral blood mononuclear cells (PBMCs) have been used to identify metabolic alterations associated with disease progression. biorxiv.org By combining metabolomics with transcriptomics, researchers can build genome-scale metabolic models to pinpoint key regulatory pathways, such as altered ceramide metabolism. biorxiv.org Similarly, multi-omics factor analysis has been applied to data from newly diagnosed type 1 diabetes patients to identify molecular signatures that correlate with the rate of β-cell loss. medrxiv.orgresearchgate.net These studies highlight the power of integrating different omics data to gain mechanistic insights and identify potential biomarkers and therapeutic targets. medrxiv.orgresearchgate.net

The following table illustrates how different omics data can be integrated to provide a more complete picture of metabolic function, with this compound playing a role in the metabolomics component.

| Omics Platform | Data Provided | Contribution to Integrated Understanding |

| Genomics | Genetic variations (e.g., SNPs) | Identifies genetic predispositions to metabolic alterations. |

| Transcriptomics | Gene expression levels (mRNA) | Reveals changes in the expression of enzymes and transporters involved in metabolic pathways. plos.orgmedrxiv.org |

| Proteomics | Protein abundance and modifications | Provides direct information on the levels and activity of metabolic enzymes. nih.govtaylorandfrancis.com |

| Metabolomics | Metabolite concentrations (quantified using standards like this compound) | Offers a snapshot of the metabolic state and pathway fluxes. nih.govmdpi.combocsci.com |

| Integrated Multi-Omics | Combined analysis of the above data | Elucidates the complex regulatory networks controlling metabolism, identifies disease drivers, and suggests potential therapeutic interventions. plos.orgescholarship.orgmedrxiv.org |

Development of Novel Deuteration Strategies

The synthesis of deuterated compounds like this compound is a critical area of research, as the efficiency, selectivity, and cost of these methods directly impact their availability for research. nih.govacs.org Various strategies have been developed for the deuteration of amino acids, ranging from chemical synthesis to biocatalytic approaches.

Chemical methods for deuteration often involve hydrogen-deuterium (H/D) exchange reactions. acs.org Some methods require harsh conditions, such as high temperatures or the use of strong bases. acs.orgacs.org For instance, one method uses salicylaldehyde as a catalyst but requires CH₃COOD as the deuterium source and high reaction temperatures. acs.org Another approach utilizes 3,5-dichlorosalicylaldehyde as a catalyst with D₂O as the deuterium source, showing that electron-withdrawing groups on the catalyst can enhance the reaction rate. acs.org A recently developed method employs 2-hydroxynicotinaldehyde as a catalyst for the α-deuteration of α-amino esters in D₂O under mild conditions, demonstrating broad substrate scope and high deuterium incorporation. acs.org Other chemical strategies include the use of heterogeneous catalysts like Pd/C, though these can sometimes suffer from poor regioselectivity. acs.org An environmentally benign system using Pd/C-Al-D₂O has been described for the chemo- and regioselective H/D exchange of amino acids, where D₂ gas is generated in situ. mdpi.com

Enzymatic methods offer an attractive alternative due to their high selectivity and mild reaction conditions. nih.gov One novel approach leverages a dual-protein system, consisting of an aminotransferase (DsaD) and a partner protein (DsaE), to catalyze site-selective Cα and Cβ H/D exchange in amino acids. nih.gov This system avoids the need for pre-functionalized substrates or the in situ regeneration of deuterated cofactors. nih.gov Another biocatalytic strategy combines a deuteration catalyst with reductive amination enzymes to synthesize multiply isotopically labeled amino acids from inexpensive precursors like ²H₂O. This method allows for the simultaneous introduction of a ¹⁵N-label, a ²H-label, and a chiral center. Microbiological synthesis has also been explored, using bacteria like Brevibacterium methylicum to produce deuterated amino acids with varying levels of deuterium enrichment depending on the concentration of D₂O in the growth medium. researchgate.net

A method for preparing α-deuterated L-valine involves the pyridoxal/²H₂O exchange reaction, which is accompanied by racemization. nih.gov By starting with a D-amino acid, the L-amino acid formed in the reaction is essentially fully deuterated at the α-position. nih.gov

The table below provides a comparative overview of different deuteration strategies applicable to the synthesis of compounds like this compound.

| Deuteration Strategy | Catalyst/System | Deuterium Source | Key Features |

| Chemical H/D Exchange | 2-Hydroxynicotinaldehyde | D₂O | Mild conditions, broad substrate scope for α-amino esters. acs.org |

| Chemical H/D Exchange | Pd/C-Al | D₂O | Environmentally benign, in situ D₂ generation, chemo/regioselective. mdpi.com |

| Chemoenzymatic | Salicylaldehydes | CH₃COOD or D₂O | Catalyst structure influences reactivity; may require high temperatures. acs.org |

| Enantioselective Chemical | NaOEt | EtOD | Simple, no external chiral sources required for α-deuteration of some amino acids. acs.org |

| Dual-Protein Biocatalysis | DsaD/DsaE enzymes | D₂O | Site-selective Cα and Cβ deuteration, operates on free amino acids. nih.gov |

| Biocatalytic Reductive Amination | H₂-driven biocatalyst + Reductive amination enzymes | ²H₂O | Allows for multiple isotopic labels (²H, ¹⁵N) in a single step. |

| Microbiological Synthesis | Brevibacterium methylicum | D₂O in growth media | Produces amino acids with varying degrees of deuterium enrichment. researchgate.net |

| Racemization-Coupled Exchange | Pyridoxal | ²H₂O | Produces fully α-deuterated L-amino acids from D-amino acid precursors. nih.gov |

Emerging Applications and Unexplored Research Avenues

While this compound is well-established as an internal standard in metabolomics, its potential applications and those of other deuterated amino acids are expanding into new research areas. The unique properties of stable isotopes make them invaluable tools for probing biological systems in ways that are not possible with their non-labeled counterparts.

One major area of application is in structural biology, particularly for nuclear magnetic resonance (NMR) studies of large proteins. Deuteration of proteins reduces the density of protons, which simplifies complex NMR spectra and allows for the study of larger and more complex biomolecules. Selective labeling patterns, which can be achieved using deuterated amino acid precursors, are crucial for these studies. For instance, α-deuterated L-valine has been incorporated biosynthetically into dihydrofolate reductase to aid in the assignment of proton resonances. nih.gov